Imidazole-2-thiol, 1-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-2-thiol, 1-butyl- is a chemical compound that belongs to the imidazole family. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of imidazole-2-thiol, 1-butyl- is not fully understood. However, it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
Imidazole-2-thiol, 1-butyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to modulate the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Imidazole-2-thiol, 1-butyl- has several advantages for lab experiments. It is readily available, relatively inexpensive, and exhibits potent antioxidant and antimicrobial properties. However, it has some limitations such as its low solubility in water, which can limit its applications in aqueous solutions. Additionally, its potential toxicity and side effects should be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
Imidazole-2-thiol, 1-butyl- has several potential applications in various fields. Some of the future directions for research include the development of new synthetic methods for imidazole-2-thiol, 1-butyl-, the investigation of its potential applications in drug discovery, and the exploration of its potential applications in nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Conclusion:
In conclusion, imidazole-2-thiol, 1-butyl- is a unique chemical compound that has several potential applications in various fields. Its potent antioxidant and antimicrobial properties, as well as its ability to modulate the immune system, make it a promising candidate for further research. However, its potential toxicity and limitations should be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of imidazole-2-thiol, 1-butyl- is a complex process that involves several steps. The most common method involves the reaction of 1-butylamine with carbon disulfide to form 1-butylammonium dithiocarbamate. This intermediate is then reacted with imidazole to form imidazole-2-thiol, 1-butyl-. The reaction can be catalyzed by various agents such as sodium hydroxide, potassium hydroxide, or triethylamine.
Wissenschaftliche Forschungsanwendungen
Imidazole-2-thiol, 1-butyl- has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a ligand in coordination chemistry and has been shown to exhibit potent antioxidant and antimicrobial properties. It has also been used as a chelating agent for heavy metal ions and as a reagent for the determination of trace amounts of metals in various samples.
Eigenschaften
CAS-Nummer |
10583-85-4 |
---|---|
Produktname |
Imidazole-2-thiol, 1-butyl- |
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
3-butyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-2-3-5-9-6-4-8-7(9)10/h4,6H,2-3,5H2,1H3,(H,8,10) |
InChI-Schlüssel |
DILFYXKJRPQYRA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN1C=CN=C1S |
SMILES |
CCCCN1C=CNC1=S |
Kanonische SMILES |
CCCCN1C=CNC1=S |
Andere CAS-Nummern |
10583-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.